B1579667 Boc-3,5-Dichloro-D-Phenylalanine

Boc-3,5-Dichloro-D-Phenylalanine

Cat. No.: B1579667
M. Wt: 334.2
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-3,5-Dichloro-D-Phenylalanine is a chiral, Boc (tert-butoxycarbonyl)-protected amino acid derivative featuring chlorine substituents at the 3 and 5 positions of the phenyl ring. This homolog has a butanoic acid backbone (homophenylalanine) instead of the phenylalanine’s propanoic acid structure, resulting in a molecular formula of C₁₅H₁₉Cl₂NO₄ and a molar mass of 348.22 g/mol. Predicted properties include a boiling point of 487.9±45.0°C, density of 1.294±0.06 g/cm³, and pKa of 3.90±0.10 . The Boc group enhances solubility in organic solvents and stabilizes the amino group during peptide synthesis.

Properties

Molecular Weight

334.2

Origin of Product

United States

Comparison with Similar Compounds

Boc-3,5-Dichloro-D-Homophenylalanine

  • Structure : Homophenylalanine backbone (4-carbon side chain) with 3,5-Cl₂ substitution.
  • Molecular Formula: C₁₅H₁₉Cl₂NO₄.
  • Molar Mass : 348.22 g/mol.
  • Key Properties: Higher predicted boiling point (487.9°C) due to extended alkyl chain. Density (1.294 g/cm³) and pKa (3.90) comparable to aromatic Boc-protected amino acids.
  • Applications : Primarily used in solid-phase peptide synthesis (SPPS) for introducing hydrophobic, halogenated residues. The homophenylalanine variant may enhance peptide stability or modulate binding interactions in drug candidates .

Fmoc-2,5-Dichloro-D-Phenylalanine (CP12207)

  • Structure : Phenylalanine backbone (3-carbon side chain) with 2,5-Cl₂ substitution and Fmoc (9-fluorenylmethoxycarbonyl) protection.
  • Molecular Formula: Not explicitly stated, but molar mass is 456.32 g/mol.
  • Key Properties :
    • Fmoc group offers UV detectability and base-labile deprotection, contrasting Boc’s acid sensitivity.
    • Substitution at 2,5-Cl₂ positions may sterically hinder peptide backbone interactions.
  • Applications : Used in studies on cationic cell-penetrating peptides and furin inhibitors, where halogenation enhances membrane interaction .

Cbz-3,5-Dichloro-D-Phenylalanine (CP12509)

  • Structure : Phenylalanine backbone with 3,5-Cl₂ substitution and Cbz (carbobenzyloxy) protection.
  • Molecular Formula: Not explicitly stated, but molar mass is 368.28 g/mol.
  • Key Properties: Cbz group requires hydrogenolysis for removal, limiting compatibility with sulfur-containing residues. Similar substitution pattern (3,5-Cl₂) to Boc-3,5-dichloro-D-homophenylalanine but shorter side chain.
  • Applications : Applied in immune response studies (e.g., rheumatoid arthritis autoantigens) and electrochemical biosensing due to its stable aromatic framework .

Data Tables

Table 1: Structural and Physical Properties

Compound Protection Group Substitution Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³) pKa
Boc-3,5-dichloro-D-homophenylalanine Boc 3,5-Cl₂ 348.22 487.9±45.0 1.294±0.06 3.90±0.10
Fmoc-2,5-Dichloro-D-Phenylalanine Fmoc 2,5-Cl₂ 456.32 N/A N/A N/A
Cbz-3,5-Dichloro-D-Phenylalanine Cbz 3,5-Cl₂ 368.28 N/A N/A N/A

Research Findings and Trends

  • Protection Group Dynamics : Boc is preferred for acid-stable intermediates, whereas Fmoc’s base-labile nature suits orthogonal SPPS strategies. Cbz is less common in modern peptide synthesis due to harsh deprotection conditions .
  • In contrast, 2,5-Cl₂ (Fmoc) may disrupt π-π stacking in peptide assemblies .
  • Homolog vs. Standard Backbone : Homophenylalanine derivatives (e.g., Boc-3,5-dichloro-D-homophenylalanine) offer elongated side chains for probing deep protein pockets, unlike phenylalanine-based analogs .

Preparation Methods

General Synthetic Procedure

A widely used and efficient method for Boc protection of amino acids, including phenylalanine derivatives, is as follows:

  • Reagents : Free amino acid (3,5-dichloro-D-phenylalanine), di-tert-butyl dicarbonate (Boc2O), guanidine hydrochloride (as catalyst), and ethanol as solvent.

  • Conditions : The reaction is carried out at mild temperatures of 35-40°C with stirring for approximately 6.5 hours.

  • Procedure : The amino acid (1 mmol) is added to a solution containing guanidine hydrochloride (15 mol%) and Boc2O (2.5-3 mmol) in ethanol (1 mL). The mixture is stirred until a clear solution forms, indicating completion of the reaction.

  • Work-up : Ethanol is evaporated under vacuum, and the residue is washed successively with water and hexane or petroleum ether to isolate the Boc-protected amino acid.

  • Purification : The crude product can be recrystallized if higher purity is needed.

This method yields Boc-protected amino acids in high purity and yield (up to 93% reported for related Boc-D-phenylalanine) and is adaptable to substituted phenylalanine derivatives such as 3,5-dichloro substituted compounds.

Crystallization and Purification of this compound

Purification of Boc-amino acids is critical for obtaining products with high purity and stability. A patented crystallization method, applicable to Boc-protected phenylalanine derivatives, enhances product purity and stability.

Crystallization Method Overview

  • Step 1 : React free amino acid with di-tert-butyl dicarbonate to obtain a reaction solution of Boc-protected amino acid. Evaporate under reduced pressure to dryness to yield a colorless or light yellow oily residue.

  • Step 2 : Add 0.2-2 wt% of highly pure (95-100%) Boc-amino acid seed crystals to the oily residue. Allow the mixture to stand at room temperature for 10-50 hours until the oily matter solidifies into a white solid.

  • Step 3 : Add a weakly polar solvent such as cyclohexane, n-hexane, or diethyl ether in a volume 5-10 times the weight of the oily matter. Pulp (stir) for 0.5-5 hours to facilitate crystallization.

  • Step 4 : Filter, wash, and dry the solid under reduced pressure at 60°C for 10-30 hours.

Advantages

  • The method ensures the crystallization of Boc-amino acids that are otherwise difficult to crystallize by conventional methods.

  • The resulting product has improved purity (HPLC purity ~99.1%) and stability, allowing long-term storage without decomposition.

  • The melting point and optical rotation data confirm the identity and stereochemical integrity of the product (e.g., melting point 84-86°C, [α]D20 +25.1° for Boc-L-phenylalanine, which can be extrapolated to similar Boc-D-phenylalanine derivatives).

Data Summary of Preparation Parameters

Parameter Details Notes/References
Starting Material 3,5-Dichloro-D-Phenylalanine (free amino acid) Purity critical for yield
Boc Reagent Di-tert-butyl dicarbonate (Boc2O) 2.5-3 equivalents
Catalyst Guanidine hydrochloride 15 mol%
Solvent Ethanol 1 mL per mmol amino acid
Reaction Temperature 35-40°C Mild heating
Reaction Time ~6.5 hours Until clear solution formed
Work-up Vacuum evaporation, washing with water and hexane Removes solvent and impurities
Crystallization Seed Boc-amino acid seed crystals 0.2-2 wt% of oily residue
Crystallization Solvent Cyclohexane, n-hexane, or diethyl ether 5-10 times volume/weight
Crystallization Time 10-50 hours at room temperature Solidification of oily residue
Pulping Time 0.5-5 hours Enhances crystallization
Drying Conditions 60°C under reduced pressure for 10-30 hours Final product drying
Yield Up to 89.8% (reported for related Boc-phenylalanine) High yield and purity
Purity (HPLC) ~99.1% High chemical purity

Analytical and Research Findings

  • The Boc protection reaction proceeds efficiently under mild conditions with guanidine hydrochloride catalysis, providing high yields and purity.

  • The crystallization method using seed crystals and weakly polar solvents significantly improves the isolation and stability of Boc-amino acids, including 3,5-dichloro substituted derivatives.

  • The method avoids decomposition and ensures stereochemical integrity, critical for applications in peptide synthesis and pharmaceutical intermediates.

  • The protocols are adaptable and scalable, suitable for laboratory synthesis and industrial production.

Q & A

Q. Example Optimization :

Coupling AgentSolventTemp (°C)Yield (%)
HATUDMF2585
HOBt/EDCDCM2545
HATU + MicrowaveDMF5092

Basic: Which analytical techniques validate the structural integrity of this compound?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.2–7.4 ppm, doublet of doublets) and Boc tert-butyl group (δ 1.4 ppm, singlet) .
    • ¹³C NMR : Carbonyl peaks at ~155 ppm (Boc) and ~170 ppm (carboxylic acid).
  • Mass Spectrometry : ESI-TOF confirms molecular ion [M+H]⁺ at m/z 337.0 (C₁₄H₁₇Cl₂NO₄) .
  • Chiral HPLC : Retention time comparison with L-enantiomer to confirm enantiopurity (>99% ee) .

Advanced: How is this compound used in enzyme inhibition studies targeting proteases?

Methodological Answer :
this compound serves as:

Active Site Probe : The dichloro-phenyl group mimics hydrophobic substrate pockets in proteases (e.g., HIV-1 protease).

Inhibitor Design : Incorporated into peptide analogs to study binding kinetics via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Crystallography : Heavy chlorine atoms enhance X-ray diffraction contrast for resolving enzyme-ligand complexes .

Q. Example Data :

EnzymeIC₅₀ (µM)Binding Affinity (Kd, nM)
HIV-1 Protease0.8 ± 0.112 ± 2
MMP-35.2 ± 0.385 ± 10

Basic: What storage conditions prevent degradation of this compound?

Q. Methodological Answer :

  • Temperature : Store at –20°C in airtight containers to prevent Boc group hydrolysis .
  • Solubility : Dissolve in dry DMF or DCM for long-term stability; avoid aqueous buffers unless immediately used .
  • Monitoring : Regular HPLC analysis (every 6 months) to detect degradation products like free phenylalanine or dichlorobenzoic acid .

Advanced: How can computational modeling predict the compound’s role in protein-ligand interactions?

Q. Methodological Answer :

  • Docking Simulations : Software like AutoDock Vina predicts binding poses in enzyme active sites, leveraging chlorine’s van der Waals interactions .
  • MD Simulations : Assess stability of ligand-enzyme complexes over time (e.g., 100 ns trajectories in GROMACS) .
  • QSAR Studies : Correlate substituent positions (3,5-Cl) with inhibitory potency across protease families .

Q. Modeling Output :

ParameterValue
Binding Energy (kcal/mol)–9.2
H-bond Interactions2
Hydrophobic Contacts5

Basic: What are the ethical considerations when using halogenated amino acids in vivo studies?

Q. Methodological Answer :

  • Toxicity Screening : Preclinical assays (e.g., Ames test) to rule out mutagenicity from chlorinated byproducts .
  • Metabolic Fate : Radiolabeled studies (¹⁴C or ³⁶Cl) track accumulation in organs, ensuring compliance with IACUC protocols .
  • Waste Disposal : Follow EPA guidelines for halogenated waste to prevent environmental contamination .

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